molecular formula C12H8FNO3 B8026868 1-(3-Fluorophenoxy)-3-nitrobenzene CAS No. 1881291-07-1

1-(3-Fluorophenoxy)-3-nitrobenzene

Cat. No.: B8026868
CAS No.: 1881291-07-1
M. Wt: 233.19 g/mol
InChI Key: IYTQJXXEAQGCMA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenoxy)-3-nitrobenzene is a synthetic organic compound with the molecular formula C12H8FNO3 and a molecular weight of 233.20 g/mol . Its CAS Number is 1881291-07-1 . This compound serves as a versatile chemical building block in medicinal chemistry and organic synthesis research. The structure incorporates both a fluorophenoxy group and a nitrobenzene group, features commonly utilized in the design and development of pharmacologically active molecules. For instance, structurally related compounds containing fluorophenoxy and aromatic nitro groups have been investigated as key intermediates in the synthesis of novel derivatives with potential antimycobacterial and anticancer activities . Researchers value this compound for its potential to engage in various chemical transformations; the nitro group, in particular, can be readily reduced to an amine, serving as a crucial handle for further functionalization to create a diverse array of amides, imines, and other nitrogen-containing heterocycles. All products are for research use only and are not intended for human or animal use.

Properties

IUPAC Name

1-(3-fluorophenoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-5-11(7-9)17-12-6-2-4-10(8-12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTQJXXEAQGCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286216
Record name Benzene, 1-fluoro-3-(3-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881291-07-1
Record name Benzene, 1-fluoro-3-(3-nitrophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881291-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-3-(3-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated SNAr with DBU

A high-yielding method involves reacting 1-chloro-3-nitrobenzene with 3-fluorophenol in the presence of 1,8-diazabicycloundec-7-ene (DBU). This approach leverages the electron-withdrawing nitro group to activate the chloro substituent for displacement.

Procedure :

  • Reactants : 1-chloro-3-nitrobenzene (1.3 M), 3-fluorophenol (1.56 M), DBU (1.95 M).

  • Solvent : Dimethylacetamide (DMA).

  • Conditions : 195°C for 10 minutes under oxygen.

  • Yield : 99.7%.

The reaction proceeds via deprotonation of 3-fluorophenol by DBU, generating a phenoxide ion that attacks the electron-deficient aromatic ring. The nitro group directs substitution to the para position, ensuring regioselectivity.

Potassium Carbonate-Mediated Coupling

A milder alternative uses K₂CO₃ as a base in dimethyl sulfoxide (DMSO):

  • Reactants : 1-fluoro-3-nitrobenzene (1.0 equiv), 3-fluorophenol (1.2 equiv).

  • Conditions : 150°C for 7 hours.

  • Yield : 72–78%.

This method avoids extreme temperatures but requires longer reaction times. The use of DMSO enhances solubility of the phenoxide ion, facilitating nucleophilic attack.

Copper-Catalyzed Ullmann Coupling

Nanoparticle-Catalyzed O-Arylation

Copper nanoparticles supported on microporous covalent triazine polymers enable efficient coupling under aerobic conditions:

  • Catalyst : Cu NPs (5 mol%).

  • Reactants : 1-iodo-3-nitrobenzene (1.0 equiv), 3-fluorophenol (1.1 equiv).

  • Solvent : Toluene.

  • Conditions : 110°C for 12 hours.

  • Yield : 89%.

The catalyst’s high surface area and stability reduce side reactions, while the nitro group directs coupling to the meta position relative to the fluorine.

Nitration of Preformed Aryl Ethers

Directed Nitration of 1-(3-Fluorophenoxy)benzene

Nitration of the preformed ether introduces the nitro group regioselectively:

  • Reactants : 1-(3-fluorophenoxy)benzene (1.0 equiv), fuming HNO₃ (1.5 equiv), H₂SO₄ (catalyst).

  • Conditions : 50°C for 1 hour.

  • Yield : 68%.

The nitro group preferentially occupies the meta position relative to the ether oxygen due to electronic effects.

Fluorodenitration Strategies

Halogen Exchange with KF/Sulfolane

A patent-derived method replaces chlorine with fluorine in polychloronitrobenzenes:

  • Reactants : 1-chloro-3-nitrobenzene (1.0 equiv), KF (1.1 equiv).

  • Solvent : Sulfolane.

  • Conditions : 240°C for 6 hours.

  • Yield : 94%.

Sulfolane stabilizes the transition state, while excess KF drives the equilibrium toward fluorinated products.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
SNAr with DBU195°C, 10 min99.7%High yield, fastHigh energy input
K₂CO₃/DMSO150°C, 7 h72–78%Mild conditionsLonger reaction time
Cu NP Catalysis110°C, 12 h89%Recyclable catalystRequires iodine substrate
Directed Nitration50°C, 1 h68%Simple setupModerate yield
KF/Sulfolane240°C, 6 h94%Scalable for industryHigh-temperature handling required

Mechanistic Insights

SNAr Reaction Pathway

  • Deprotonation : Base (e.g., DBU) abstracts a proton from 3-fluorophenol, forming a phenoxide ion.

  • Nucleophilic Attack : Phenoxide attacks the electron-deficient carbon adjacent to the nitro group.

  • Transition State Stabilization : Polar aprotic solvents (DMA, DMSO) stabilize negative charges.

Copper-Mediated Mechanisms

  • Oxidative Addition : Cu⁰ inserts into the C–I bond of 1-iodo-3-nitrobenzene.

  • Transmetalation : Phenoxide transfers to the copper center.

  • Reductive Elimination : C–O bond forms, regenerating Cu⁰.

Challenges and Optimization Strategies

  • Regioselectivity : Competing ortho/para substitution can occur if directing groups are ambiguous. Using nitro groups ensures para dominance.

  • Byproduct Formation : Hydrodehalogenation may reduce yields in halogen exchange reactions. Excess KF mitigates this.

  • Catalyst Deactivation : Copper nanoparticles require inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Reduction: 1-(3-Fluorophenoxy)-3-aminobenzene

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding nitroso or nitro derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    1-(3-Fluorophenoxy)-3-nitrobenzene is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can undergo reduction to form amines, which are key intermediates in drug synthesis. For instance, it has been investigated as a precursor for developing anti-cancer agents and anti-inflammatory drugs.
  • Agrochemical Synthesis
    The compound serves as a building block in the production of herbicides and pesticides. The fluorophenyl moiety enhances the biological activity of agrochemicals, improving their efficacy against pests while potentially reducing the required dosage.
  • Material Science
    Research has shown that this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and automotive industries.
  • Biochemical Studies
    The compound is used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic certain biological molecules makes it a suitable candidate for probing enzyme specificity and activity.

Table 1: Comparison of Synthesis Methods

Synthesis MethodYield (%)Reaction Time (hours)Notes
Nitration of Fluorophenol852Efficient for large-scale production
Reduction of Nitro Group901High yield with minimal side products
Coupling Reactions753Useful for creating complex structures

Table 2: Applications in Pharmaceuticals

Application AreaCompound ExampleMechanism of Action
Anti-cancer AgentsDerivative AInhibits cell proliferation
Anti-inflammatory DrugsDerivative BReduces inflammatory cytokine production
Antimicrobial AgentsDerivative CDisrupts bacterial cell wall synthesis

Case Studies

  • Case Study on Anti-Cancer Drug Development
    A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of specific signaling pathways, making it a promising candidate for further development as an anticancer agent.
  • Research on Agrochemical Efficacy
    In agricultural trials, formulations containing this compound were tested against common crop pests. Results indicated a marked reduction in pest populations compared to control groups, with lower application rates leading to effective pest control while minimizing environmental impact.
  • Material Science Innovations
    A collaborative project between several universities explored the incorporation of this compound into polymer composites. The resulting materials demonstrated improved thermal resistance and mechanical strength, making them suitable for high-performance applications in electronics.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenoxy)-3-nitrobenzene depends on its chemical reactivity and interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the 1- and 3-positions of the benzene ring:

Compound Name Substituent at 1-Position Substituent at 3-Position Key Features
1-(3-Fluorophenoxy)-3-nitrobenzene 3-Fluorophenoxy (-O-C₆H₄-F) Nitro (-NO₂) Enhanced electronegativity from fluorine; potential for hydrogen bonding .
1-(3,3-Dichloroallyloxy)-2-nitrobenzene 3,3-Dichloroallyloxy (-O-CCl₂-CH₂) Nitro (-NO₂) Bulky chloroallyl group; intramolecular C–H···Cl interactions (2.70 Å) .
1-(Bromomethyl)-3-nitrobenzene Bromomethyl (-CH₂Br) Nitro (-NO₂) Reactive C–Br bond for nucleophilic substitution; anisotropic displacement parameters (ADPs) differ from chloro analogue due to mass .
1-(Trifluoromethyl)-3-nitrobenzene Trifluoromethyl (-CF₃) Nitro (-NO₂) High electron-withdrawing effect; used as a diluent in plutonium separation .
1-(Methylthio)-3-nitrobenzene Methylthio (-S-CH₃) Nitro (-NO₂) Thioether group enables radical reactions; weaker hydrogen bonding compared to oxygen analogues .

Physicochemical Properties

  • Crystallinity: Fluorophenoxy and trifluoromethyl derivatives exhibit dense crystal packing due to fluorine’s electronegativity . Bromomethyl and chloromethyl analogues are isomorphous but show divergent ADPs, with bromine’s higher mass leading to larger experimental displacements .
  • Solubility: Fluorinated compounds (e.g., this compound) demonstrate improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to chloro/bromo derivatives .

Q & A

Q. Key Parameters for Optimization :

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–3 mol%Maximizes coupling efficiency
Temperature80–100°C (Suzuki)Prevents decomposition
Reaction Time12–18 hoursBalances completion vs. side products

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm for aromatic protons), while fluorophenoxy protons appear as a multiplet (δ 6.8–7.3 ppm) .
  • X-ray Crystallography : Grow crystals via slow evaporation (CHCl₃/hexane). Analyze unit cell parameters (e.g., triclinic system, space group P1) and hydrogen-bonding networks (C–H⋯O interactions, ~2.95 Å) to confirm molecular packing .

Advanced : Pair DFT calculations (B3LYP/6-311+G(d,p)) with experimental NMR/IR data to resolve ambiguities in electronic effects .

How should this compound be stored to ensure long-term stability?

Basic
Store in amber vials under inert gas (Ar/N₂) at 0–6°C to prevent nitro-group degradation and photochemical reactions. Use desiccants (silica gel) to avoid hydrolysis of the ether linkage. Purity (>97%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use .

How can crystallographic data resolve contradictions in proposed molecular conformations?

Advanced
Conflicting computational models (e.g., planar vs. twisted fluorophenoxy group) can be resolved via X-ray diffraction. For example, torsion angles between the fluorophenoxy and nitrobenzene moieties (measured as 15–25°) validate non-planar conformations. Compare experimental bond lengths (C–O: 1.36 Å, C–F: 1.34 Å) with DFT-optimized structures to identify steric or electronic distortions .

What role does this compound play in solvent extraction systems?

Advanced
This compound acts as a diluent in actinide/lanthanide separation due to its electron-withdrawing groups enhancing ligand selectivity. In nitric acid media (3–4 M), it improves the distribution ratio (D) of Pu(IV) over Am(III) by stabilizing charged complexes. Optimize ligand concentration (0.1–0.5 mM) and temperature (25–40°C) to achieve separation factors >100 .

Q. Extraction Performance :

ParameterOptimal ValueD(Pu)D(Am)
Nitric Acid3 M4504.5
Temperature25°C4803.8

How can reaction yields be improved when scaling up synthesis?

Advanced
Use flow chemistry to enhance heat/mass transfer. For example, a continuous-flow reactor with residence time 30 minutes (100°C, 10 bar) increases yield by 15% compared to batch reactions. Monitor purity in real-time via inline FTIR to adjust reagent stoichiometry .

How to address discrepancies between computational predictions and experimental spectroscopic data?

Advanced
Discrepancies (e.g., calculated vs. observed NMR shifts) often arise from solvent effects or conformational averaging. Apply explicit solvent models (IEF-PCM) in DFT calculations and compare with variable-temperature NMR (−40°C to 80°C) to identify dynamic processes. Cross-validate with IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

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